4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide
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Overview
Description
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and an isopropyl group attached to a but-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide can be achieved through a multi-step process. One common method involves the following steps:
Chlorination: The starting material, 2-methylbut-2-enamide, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Isopropylation: The chlorinated intermediate is then reacted with isopropylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-2-butanol: Similar in structure but differs in the presence of a hydroxyl group instead of an amide group.
2-Chloro-2-methylpropane: Similar in the presence of a chloro and methyl group but lacks the amide functionality.
Uniqueness
4-Chloro-2-methyl-N-(propan-2-yl)but-2-enamide is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
112005-84-2 |
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Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-propan-2-ylbut-2-enamide |
InChI |
InChI=1S/C8H14ClNO/c1-6(2)10-8(11)7(3)4-5-9/h4,6H,5H2,1-3H3,(H,10,11) |
InChI Key |
KGDMYISECIZMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=CCCl)C |
Origin of Product |
United States |
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